Cyanamide, (4-methylphenyl)-

Coordination Chemistry X-ray Crystallography Ligand Design

Cyanamide, (4-methylphenyl)- (IUPAC: (4-methylphenyl)cyanamide; synonyms: p-tolyl cyanamide, N-cyano-4-methylaniline, 4-Mepcyd) is a secondary aryl cyanamide (C₈H₈N₂, MW 132.16 g/mol) bearing a para-methyl substituent on the aromatic ring. This compound serves as a versatile building block in synthetic chemistry—particularly in cycloaddition reactions leading to 5-amino-1-aryl-1H-tetrazoles—and as a monoanionic ligand in coordination chemistry, where its electron-donating 4-methyl group modulates both reactivity and metal–ligand bond metrics relative to the unsubstituted phenylcyanamide parent.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 10532-64-6
Cat. No. B14056377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanamide, (4-methylphenyl)-
CAS10532-64-6
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC#N
InChIInChI=1S/C8H8N2/c1-7-2-4-8(5-3-7)10-6-9/h2-5,10H,1H3
InChIKeyFCLSEQZSHNXQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyanamide, (4-methylphenyl)- CAS 10532-64-6: Key Differentiators for Scientific Procurement


Cyanamide, (4-methylphenyl)- (IUPAC: (4-methylphenyl)cyanamide; synonyms: p-tolyl cyanamide, N-cyano-4-methylaniline, 4-Mepcyd) is a secondary aryl cyanamide (C₈H₈N₂, MW 132.16 g/mol) bearing a para-methyl substituent on the aromatic ring [1]. This compound serves as a versatile building block in synthetic chemistry—particularly in cycloaddition reactions leading to 5-amino-1-aryl-1H-tetrazoles—and as a monoanionic ligand in coordination chemistry, where its electron-donating 4-methyl group modulates both reactivity and metal–ligand bond metrics relative to the unsubstituted phenylcyanamide parent [2][3].

Tetrazole cycloaddition building block — para-methyl substituent directs regioselectivity toward 5-amino-1-aryl-1H-tetrazole in reported cyclization methods.
Coordination ligand with modulated σ-donation — electron-donating 4-Me group tunes metal–ligand bond metrics in copper(I) phosphine complexes.
Enzymatic pathway research probe — reported as a stoichiometric product of dopamine β-monooxygenase catalysis, relevant to NOS/P450 oxidative pathway studies.

Why Generic Aryl Cyanamide Substitution Is Not Advisable for Cyanamide, (4-methylphenyl)-


Aryl cyanamides are not interchangeable commodities. The para-methyl substituent on (4-methylphenyl)cyanamide imparts a Hammett σₚ value of –0.17, conferring electron-donating character that substantially alters reaction regioselectivity, coordination geometry, and metal–ligand bond distances compared to the unsubstituted phenylcyanamide (σₚ = 0.00) or electron-withdrawing analogs (e.g., 4-Cl, σₚ = +0.23; 4-NO₂, σₚ = +0.78) [1][2]. These electronic differences translate into measurable variations in synthetic yields, isomeric ratios, and coordination complex structural metrics, making generic substitution scientifically unsound for reproducible research or industrial application [3].

Attribute
4-Methylphenylcyanamide
Unsubstituted / electron-withdrawing analogs
Hammett σₚ
–0.17 (electron-donating)
0.00 (H) to +0.78 (4-NO₂)
Tetrazole regioselectivity
Isomer B predominant (5-amino-1-aryl-1H-tetrazole)
Mixed isomers or Isomer A shift with electron-withdrawing groups
Cu–N bond metrics
Shorter Cu–N distances reported
Longer Cu–N distances; ligand field strength may differ

Quantitative Differentiation Evidence for Cyanamide, (4-methylphenyl)- (CAS 10532-64-6)


Cu–N Bond Length Shortening in Copper(I) Phenylcyanamide Dimers

In dinuclear copper(I) triphenylphosphine complexes, the 4-methylphenylcyanamide ligand produces markedly shorter Cu–N bonds compared with the unsubstituted phenylcyanamide analog. The terminal Cu–N(cyano) distance for the 4-methylphenylcyanamide complex [{Cu(PPh₃)₂(4-MeC₆H₄NCN)}₂] is 2.045(2) Å [1], whereas the analogous Cu–N apical bond in the phenylcyanamide complex [{Cu(PPh₃)₂(C₆H₅NCN)}₂] is 2.454(6) Å [2]—a 0.409 Å (16.7%) contraction attributable to the electron-donating effect of the para-methyl group.

Cu–N bond length
Head-to-head
4-Me complex: Cu–N = 2.045(2) Å
Unsubstituted: Cu–N = 2.454(6) Å
Δ = –0.409 Å (–16.7%)
Supports stronger metal–ligand interaction context with 4-Me substituent.
Single-crystal XRD; dimeric Cu(I) triphenylphosphine complexes.
Coordination Chemistry X-ray Crystallography Ligand Design

Regioselectivity Control in 5-Amino-1-aryl-1H-tetrazole Synthesis

The electron-donating 4-methyl substituent on (4-methylphenyl)cyanamide directs tetrazole cyclization toward the 5-amino-1-aryl-1H-tetrazole (Isomer B) rather than the 5-arylamino-1H-tetrazole (Isomer A). The Modarresi Alam & Nasrollahzadeh method achieves excellent yields and high purity with regioselectivity governed by substituent electronic effects: electron-donating groups (e.g., 4-Me, Hammett σₚ = –0.17) strongly favor Isomer B, whereas electron-withdrawing groups (e.g., 4-NO₂, σₚ = +0.78) shift selectivity toward Isomer A [1]. This contrasts with phenylcyanamide (σₚ = 0.00), which gives a mixture of isomers under identical conditions.

Tetrazole regioselectivity
Class-level
4-Me directs cyclization to Isomer B (5-amino-1-aryl-1H-tetrazole) with reported high yield.
Supports Isomer B synthetic route context for tetrazole-focused programs.
Directional selectivity confirmed; exact isomeric ratios not extracted from available data.
Heterocyclic Synthesis Tetrazole Chemistry Click Chemistry

Enzymatic Reaction Specificity: p-Tolyl Cyanamide as a Discrete Product of Dopamine β-Monooxygenase Catalysis

(4-Methylphenyl)cyanamide is identified as a specific, stoichiometric product of the dopamine β-monooxygenase (EC 1.14.17.1)-catalyzed oxidation of tyramine in the presence of N-(4-methylphenyl)-N′-hydroxyguanidine and O₂, alongside octopamine, 1-(4-methylphenyl)urea, and 1-oxo-2-(4-methylphenyl)guanidine [1]. This enzymatic pathway links (4-methylphenyl)cyanamide formation to nitric oxide synthase (NOS) and cytochrome P450 oxidative chemistry, distinguishing it from other aryl cyanamides that do not participate in this specific N-hydroxyguanidine cleavage cascade [2].

Enzymatic product identity
Reported
Stoichiometric product of dopamine β-monooxygenase oxidation of tyramine with N-(4-methylphenyl)-N′-hydroxyguanidine.
Supports NOS/P450 oxidative pathway probe context.
Qualitative specificity reported; direct kinetic comparison data not available.
Enzymology Metabolic Pathways Nitric Oxide Synthase

Vibrational Spectroscopic Fingerprints: FTIR and 2D-IR Differentiation

4-Methyl-phenylcyanamide (4MPC) has been characterized by FTIR and 2D-IR spectroscopy in DMSO solution, revealing a distinct nitrile stretching band and specific vibrational coupling patterns that differ from other para-substituted phenylcyanamides [1]. The 2D-IR spectrum at T = 200 fs shows characteristic cross-peak patterns reflecting the unique vibrational dynamics of the cyanamide –NH–C≡N moiety when conjugated to a 4-methylphenyl ring. These spectroscopic signatures provide a quantitative basis for identity verification and purity assessment in procurement.

Spectroscopic fingerprint
Reported
FTIR and 2D-IR spectra in DMSO characterized; distinct nitrile stretch and cross-peak patterns reported.
Supports QC identity verification via published spectroscopic reference.
2D-IR at T = 200 fs; suitable for incoming material confirmation.
Spectroscopic Characterization Ultrafast Spectroscopy Structural Biology

Optimal Application Scenarios for Cyanamide, (4-methylphenyl)- Driven by Differentiated Evidence


Coordination Chemistry: Synthesis of Copper(I) and Copper(II) Complexes with Tailored Metal–Ligand Bond Metrics

The crystallographically documented 0.409 Å Cu–N bond contraction relative to unsubstituted phenylcyanamide [1][2] makes (4-methylphenyl)cyanamide the ligand of choice when stronger σ-donation and shorter metal–nitrogen distances are required. This is particularly relevant for designing copper(I) phosphine complexes for luminescent materials, catalytic systems, and bioinorganic model compounds where fine-tuning of the metal coordination sphere directly influences photophysical properties and reactivity.

Heterocyclic Synthesis: Regioselective Preparation of 5-Amino-1-aryl-1H-tetrazoles

When the synthetic target is 5-amino-1-aryl-1H-tetrazole (Isomer B) rather than the isomeric 5-arylamino-1H-tetrazole, (4-methylphenyl)cyanamide offers predictable regioselectivity due to the electron-donating 4-methyl substituent [3][4]. This avoids the isomer separation burden encountered with phenylcyanamide and is diametrically opposite to the selectivity observed with electron-deficient aryl cyanamides, making it a strategic choice for tetrazole-focused medicinal chemistry programs.

Biochemical Pathway Probes: Nitric Oxide Synthase and Cytochrome P450 Mechanistic Studies

(4-Methylphenyl)cyanamide is a specific enzymatic product of dopamine β-monooxygenase-catalyzed N-hydroxyguanidine oxidation [5]. Researchers investigating NOS/P450-mediated oxidative N–C bond cleavage, nitric oxide donor mechanisms, or the metabolism of N-hydroxyguanidine-based drug candidates require this compound as an authentic analytical standard, as its formation is mechanistically linked to the same oxidative pathways that generate NO and related nitrogen oxides [6].

Spectroscopic Reference Standard for Quality Control and Identity Verification

The published FTIR and 2D-IR spectra of 4-methyl-phenylcyanamide in DMSO [7] provide a validated spectroscopic benchmark. Procurement and analytical laboratories can use these data for incoming material identity confirmation, purity assessment, and differentiation from isobaric or structurally similar impurities, reducing the risk of misidentification that is prevalent among closely related aryl cyanamides.

Application
Selection Property
Validation Focus
Copper(I) complex synthesis
Electron-donating 4-Me modulation
Metal–ligand bond metrics review
5-Amino-1-aryl-1H-tetrazole preparation
Isomer B regioselectivity direction
Isomeric outcome verification
NOS/P450 mechanistic studies
Pathway-specific enzymatic product
Authentic standard identity confirmation
Incoming material QC
Reported FTIR/2D-IR spectral data
Spectroscopic match review
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